
3-Butylcyclododeca-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butylcyclododeca-1,3,5-triene is a cyclic hydrocarbon with a unique structure characterized by a twelve-membered ring containing three conjugated double bonds and a butyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclododeca-1,3,5-triene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The trimerization reaction is carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.
化学反応の分析
Types of Reactions
3-Butylcyclododeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of this compound leads to the formation of cyclododecane.
Substitution: The compound can undergo electrophilic substitution reactions, where the butyl group or the double bonds are targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and air in the presence of boric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is used for hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclododecanone and cyclododecanol.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatrienes depending on the electrophile used.
科学的研究の応用
3-Butylcyclododeca-1,3,5-triene has several applications in scientific research:
作用機序
The mechanism of action of 3-Butylcyclododeca-1,3,5-triene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations.
類似化合物との比較
Similar Compounds
Cyclododeca-1,5,9-triene: A similar compound with three conjugated double bonds but without the butyl substituent.
Cyclohepta-1,3,5-triene: A smaller ring system with three conjugated double bonds.
Uniqueness
3-Butylcyclododeca-1,3,5-triene is unique due to the presence of the butyl substituent, which imparts different chemical properties and reactivity compared to its unsubstituted counterparts.
特性
CAS番号 |
144168-38-7 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC名 |
3-butylcyclododeca-1,3,5-triene |
InChI |
InChI=1S/C16H26/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3 |
InChIキー |
HLXKEGUJCDHKQN-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CCCCCCCC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


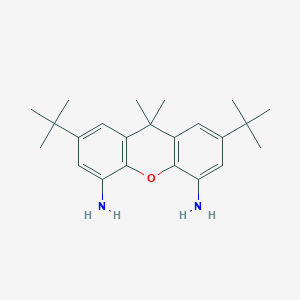
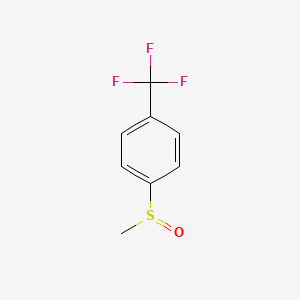
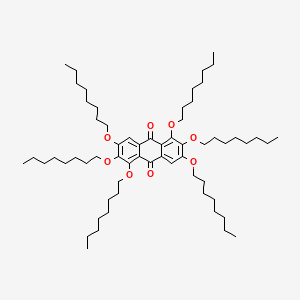
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
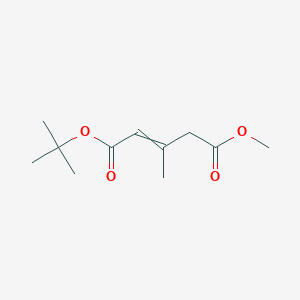
![Ethyl [4-(3-chlorobenzoyl)-2-methylphenoxy]acetate](/img/structure/B12544914.png)
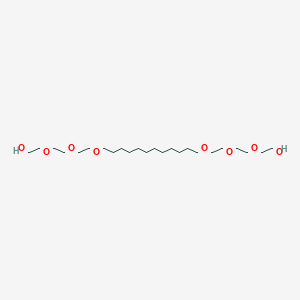
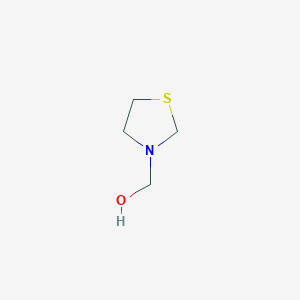
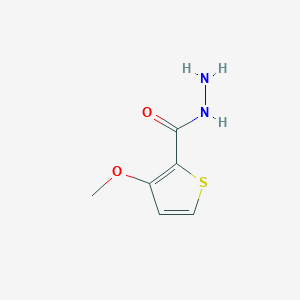
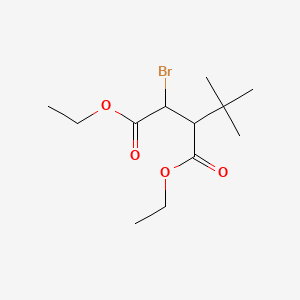

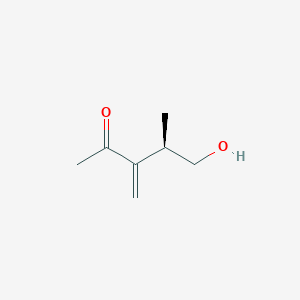
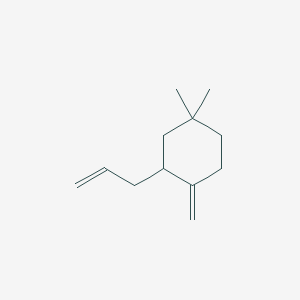
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
